molecular formula C20H25N3O4S B3226138 N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251685-04-7

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3226138
CAS No.: 1251685-04-7
M. Wt: 403.5
InChI Key: NWAFKZOYELMKLJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dihydropyridinone core linked to a piperidine sulfonyl group and a 3,4-dimethylphenyl substituent. The compound’s synthesis likely involves nucleophilic substitution and sulfonylation reactions, consistent with methods for N-substituted acetamides . Structural elucidation techniques such as X-ray crystallography (e.g., via SHELX software ) may be employed to determine its conformation and intermolecular interactions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-6-7-17(12-16(15)2)21-19(24)14-22-13-18(8-9-20(22)25)28(26,27)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAFKZOYELMKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:

    Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Acetamide Group: This can be done through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the dihydropyridinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the piperidine sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The piperidine sulfonyl group might play a role in binding to specific sites, while the dihydropyridinone moiety could be involved in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common acetamide backbone with several analogs but differs in substituents and heterocyclic systems:

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Acetamide + dihydropyridinone 3,4-Dimethylphenyl; piperidine-1-sulfonyl Sulfonyl, dihydropyridinone
N-(5-Chloro-2-methoxyphenyl) derivatives Acetamide + oxadiazole 5-Chloro-2-methoxyphenyl; 1,3,4-oxadiazol-2-ylthio Oxadiazole, thioether
N-Substituted phenylsulfonyl derivatives Acetamide + oxadiazole Phenylsulfonyl piperidine; 1,3,4-oxadiazol-2-ylthio Sulfonyl, oxadiazole
Pharmacopeial compounds (m, n, o) Acetamide + tetrahydropyrimidinone 2,6-Dimethylphenoxy; tetrahydropyrimidinone Phenoxy, tetrahydropyrimidinone

Key Observations :

  • Heterocyclic Systems: The target’s dihydropyridinone ring contrasts with oxadiazole (Refs. 10–11) and tetrahydropyrimidinone (Ref. 3) cores.
  • Sulfonyl vs. Phenoxy Groups: The piperidine sulfonyl group in the target may improve solubility and target binding compared to the phenoxy groups in pharmacopeial compounds, which are bulkier and more lipophilic .
  • Substituent Effects : The 3,4-dimethylphenyl group in the target introduces steric hindrance and electron-donating effects, differing from the 5-chloro-2-methoxyphenyl (electron-withdrawing) in Ref. 10.

Biological Activity

N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine sulfonyl group and a dihydropyridinone moiety, contributing to its unique properties. The molecular formula is C26H32N4O2SC_{26}H_{32}N_{4}O_{2}S, with a molecular weight of 464.6 g/mol. Its structural complexity makes it a candidate for various biological applications.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The piperidine sulfonyl group may facilitate binding to target sites, while the dihydropyridinone moiety could participate in redox reactions or other biochemical processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antibacterial Activity : Studies have shown that compounds similar to this acetamide exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 10 µM against these pathogens .
  • Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. For example, it may inhibit specific pathways involved in tumor growth or metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMIC Values (µM)Reference
Antibacterial5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-...10.31 - 11.77
AnticancerAnalogous compounds targeting specific pathwaysVaries
Enzyme InhibitionCompounds tested against autotaxinIC50 comparable to ATX inhibitors

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Formation of Dihydropyridinone Core : Achieved through cyclization reactions.
  • Introduction of Piperidine Sulfonyl Group : Typically involves sulfonylation reactions.
  • Attachment of Acetamide Group : Done through acylation reactions.

These methods are optimized for high yield and purity during industrial production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how can reaction progress be monitored?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the dihydropyridinone core followed by sulfonylation of the piperidine moiety and final coupling with the dimethylphenylacetamide group. Key steps include:

  • Sulfonylation : React piperidine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .
  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between intermediates .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm intermediate purity with HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.3 ppm, piperidine sulfonyl at δ 3.1–3.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI+, calculated [M+H]+^+: 457.18, observed: 457.19) .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in dichloromethane/hexane mixtures .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability by heating at 10°C/min up to 300°C under nitrogen .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response normalization : Compare IC50_{50} values using standardized assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) to account for assay-specific variability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl → chloro) to isolate SAR trends. For example, replacing the 3,4-dimethylphenyl group with a nitro-substituted phenyl increased target affinity by 12-fold in kinase inhibition assays .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity discrepancies .

Q. How does the piperidine-1-sulfonyl group influence the compound’s pharmacokinetic profile?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. The sulfonyl group reduces CYP450-mediated oxidation, extending half-life (t1/2_{1/2} > 4 hours) compared to non-sulfonylated analogs .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% binding observed due to sulfonyl hydrophilicity) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target identification : Perform competitive binding assays with fluorescence polarization or SPR. For example, the compound showed Kd_d = 38 nM for PDE5 in SPR studies .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK suppression in cancer cells) .
  • Mutagenesis studies : Engineer point mutations in suspected binding pockets (e.g., PDE5 Gln817Ala) to validate interactions .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvent systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.01% Tween-80 .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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